molecular formula C14H16N2OS B186452 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one CAS No. 331971-80-3

3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one

Cat. No. B186452
M. Wt: 260.36 g/mol
InChI Key: MJUNPNFIYVJKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a quinazoline derivative with a thiol group that has shown promising results in the development of new drugs and therapies.

Scientific Research Applications

3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one has shown potential applications in various fields of scientific research. One of the primary areas of interest is drug discovery and development. The compound has been found to have significant inhibitory effects on certain enzymes and receptors, making it a potential candidate for the development of new drugs and therapies.

Mechanism Of Action

The mechanism of action of 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one involves the inhibition of certain enzymes and receptors in the body. The compound has been found to inhibit the activity of protein kinase C (PKC), which plays a crucial role in various cellular processes. Additionally, it has been shown to inhibit the activity of the angiotensin II receptor, which is involved in the regulation of blood pressure.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one are still being studied. However, it has been found to have significant effects on certain cellular processes and physiological functions. For example, it has been shown to inhibit the growth of cancer cells and reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one in lab experiments is its relatively simple synthesis method. Additionally, the compound has shown promising results in various areas of scientific research. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before use.

Future Directions

There are several future directions for the research and development of 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one. One potential direction is the development of new drugs and therapies based on the compound's inhibitory effects on certain enzymes and receptors. Additionally, further studies are needed to evaluate the compound's potential toxicity and safety profile. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one is a chemical compound that has shown significant potential in various areas of scientific research. Its inhibitory effects on certain enzymes and receptors make it a promising candidate for the development of new drugs and therapies. However, further research is needed to fully understand the compound's biochemical and physiological effects and its potential applications in different fields of scientific research.

Synthesis Methods

The synthesis of 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one involves the reaction of 2-aminobenzamide with cyclopentylmethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thiourea to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

properties

CAS RN

331971-80-3

Product Name

3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

3-(cyclopentylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C14H16N2OS/c17-13-11-7-3-4-8-12(11)15-14(18)16(13)9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,18)

InChI Key

MJUNPNFIYVJKTQ-UHFFFAOYSA-N

SMILES

C1CCC(C1)CN2C(=O)C3=CC=CC=C3NC2=S

Canonical SMILES

C1CCC(C1)CN2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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